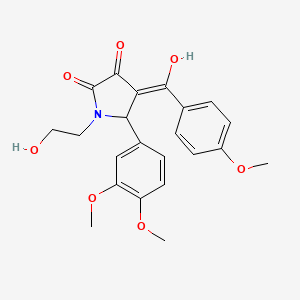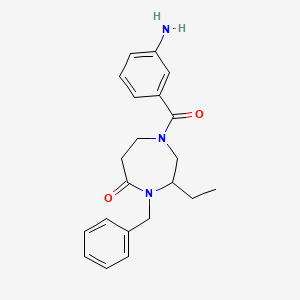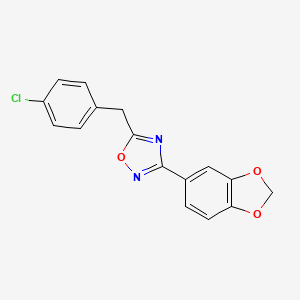![molecular formula C13H18BrNO2S B5337042 ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate](/img/structure/B5337042.png)
ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate, also known as BTM-1, is a chemical compound that belongs to the class of piperidinecarboxylates. It is a potent and selective inhibitor of the protein-protein interaction between the bromodomain and extra-terminal domain (BET) family of bromodomain-containing proteins and acetylated histones. BET proteins are epigenetic readers that play a critical role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
Ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate exerts its pharmacological effects by selectively binding to the bromodomains of BET proteins and preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional co-activators and chromatin remodeling complexes, leading to the suppression of gene expression. The inhibition of BET proteins has been shown to affect the expression of a wide range of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the cell type and disease model. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by downregulating the expression of oncogenes and upregulating the expression of tumor suppressor genes. It also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate has several advantages as a research tool, including its high potency and selectivity for BET proteins, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, it also has some limitations, such as its potential off-target effects and the need for careful dose optimization and toxicity studies.
Direcciones Futuras
There are several future directions for the research on ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate, including the development of more potent and selective analogs, the exploration of its therapeutic potential in various diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Further studies are also needed to optimize the dosing and toxicity profile of this compound for clinical applications.
Métodos De Síntesis
The synthesis of ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate involves the reaction of ethyl 2-piperidinecarboxylate with 5-bromo-2-thiophenemethanol in the presence of a base and a coupling agent. The reaction proceeds through a nucleophilic substitution mechanism, and the product is obtained in good yield and purity. The chemical structure of this compound has been confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Aplicaciones Científicas De Investigación
Ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of oncogenes and upregulating the expression of tumor suppressor genes. It also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
Propiedades
IUPAC Name |
ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-2-17-13(16)11-5-3-4-8-15(11)9-10-6-7-12(14)18-10/h6-7,11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKPSMJVCOKTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5336961.png)

![3-(4-ethoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5336990.png)

![4-methylbenzaldehyde O-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5337001.png)
![2-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5337009.png)

![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5337022.png)
![10-bromo-3-(ethylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5337029.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5337045.png)
![4-fluoro-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5337053.png)
![3-methyl-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,4-triazole](/img/structure/B5337061.png)
![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(pyrazin-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5337066.png)

